molecular formula C21H21NO3 B1278909 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine CAS No. 156840-57-2

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine

Cat. No.: B1278909
CAS No.: 156840-57-2
M. Wt: 335.4 g/mol
InChI Key: PQHDJULJWZNDND-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Scientific Research Applications

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Benzyloxy Group Introduction:

    Ethoxy Group Introduction: The ethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or ethoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)pyridine: Lacks the ethoxy group, making it less versatile in certain applications.

    2-(Benzyloxy)ethoxy)pyridine: Lacks one benzyloxy group, which may affect its reactivity and biological activity.

    3-(Ethoxy)pyridine: Lacks both benzyloxy groups, resulting in different chemical and biological properties.

Uniqueness

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine stands out due to the presence of both benzyloxy and ethoxy groups, which confer unique chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-phenylmethoxy-2-(2-phenylmethoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-8-18(9-4-1)16-23-14-15-24-21-20(12-7-13-22-21)25-17-19-10-5-2-6-11-19/h1-13H,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHDJULJWZNDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(C=CC=N2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454449
Record name 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156840-57-2
Record name 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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